N-(benzimidazol-1-ylmethyl)-N-ethylethanamine
Overview
Description
N-(benzimidazol-1-ylmethyl)-N-ethylethanamine: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzimidazol-1-ylmethyl)-N-ethylethanamine typically involves the condensation of benzimidazole with ethylamine. One common method is the reaction of benzimidazole with formaldehyde and ethylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the benzimidazole to form the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: N-(benzimidazol-1-ylmethyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
Chemistry: N-(benzimidazol-1-ylmethyl)-N-ethylethanamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in inhibiting enzymes involved in cancer, diabetes, and infectious diseases .
Medicine: Benzimidazole derivatives, including this compound, are investigated for their therapeutic potential. They exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Some derivatives are already used in clinical settings for treating conditions like parasitic infections and gastrointestinal disorders .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and pigments. Their stability and reactivity make them suitable for various applications in the chemical industry .
Mechanism of Action
The mechanism of action of N-(benzimidazol-1-ylmethyl)-N-ethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They can also interact with microbial enzymes, disrupting essential metabolic pathways and leading to the death of the microorganism .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simple benzene-imidazole structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Albendazole: A benzimidazole derivative used as an anthelmintic drug.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating acid-related disorders.
Uniqueness: N-(benzimidazol-1-ylmethyl)-N-ethylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine side chain allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-14(4-2)10-15-9-13-11-7-5-6-8-12(11)15/h5-9H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMRCSMKPFUQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379764 | |
Record name | N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-15-1 | |
Record name | N-(benzimidazol-1-ylmethyl)-N-ethylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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